molecular formula C15H14FNO2 B2378527 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide CAS No. 2329360-68-9

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide

Cat. No.: B2378527
CAS No.: 2329360-68-9
M. Wt: 259.28
InChI Key: UQEAUDFTLKNWSF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a 4-fluorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide typically involves the reaction of 4-fluorophenol with N,N-dimethylbenzamide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzamide core and 4-fluorophenoxy substituent make it a versatile compound for various research and industrial purposes.

Biological Activity

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide, identified by its CAS number 2329360-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenoxy group attached to a dimethylbenzamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. Such interactions can lead to various biological effects, including anti-inflammatory and anticancer properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance:

  • Antiparasitic Activity : A study on benzamide derivatives indicated that modifications in the phenyl ring can enhance antiparasitic activity against Trypanosoma brucei, with certain substitutions leading to increased potency .
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through enzyme inhibition mechanisms .

Case Studies and Research Findings

  • Antiparasitic Screening : In a phenotypic screen for antiparasitic activity, benzamide derivatives were evaluated for their efficacy against Trypanosoma brucei. The results highlighted that structural modifications significantly impacted the compounds' effectiveness, suggesting that this compound may also possess similar properties .
  • Serotonin Transporter Binding : Research involving related compounds demonstrated high binding affinities to serotonin transporters (SERT), indicating potential applications in neuropharmacology . This suggests that this compound could be explored for neurochemical applications.
  • In Vitro Assays : In vitro studies have shown that benzamide derivatives can effectively inhibit specific enzymes involved in cellular processes. The incorporation of fluorinated groups has been linked to enhanced inhibitory effects, which could be relevant for developing new therapeutic agents .

Data Table: Biological Activity Comparison

Compound NameActivity TypeEC50 (μM)Reference
This compoundAntiparasiticTBD
N-(2-aminoethyl)-N-phenyl benzamidesAntiparasitic0.001
2-(4-Fluoro-2-nitrophenylthio) benzamidesSERT Binding0.07 - 1.5

Properties

IUPAC Name

3-(4-fluorophenoxy)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(18)11-4-3-5-14(10-11)19-13-8-6-12(16)7-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEAUDFTLKNWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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